1-Bromo-4-(Tridecafluorohexyl)benzene

説明

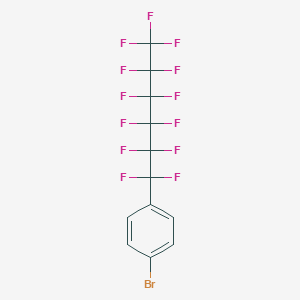

Structure

2D Structure

特性

IUPAC Name |

1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrF13/c13-6-3-1-5(2-4-6)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)26/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOWYWPSKDBJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438417 | |

| Record name | 1-Bromo-4-(tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149068-56-4 | |

| Record name | 1-Bromo-4-(tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Mode of Action

The compound is likely to undergo Electrophilic Aromatic Substitution reactions, a common reaction for brominated aromatic compounds. In this reaction, the electrophile (bromine) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from the intermediate, yielding a substituted benzene ring.

Pharmacokinetics

The compound’s molecular weight of 475047 may influence its bioavailability and pharmacokinetics.

生物活性

1-Bromo-4-(tridecafluorohexyl)benzene (CAS No. 149068-56-4) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to a class of chemicals known for their hydrophobic characteristics and stability, which can influence their interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrF |

| Molecular Weight | 423.09 g/mol |

| Boiling Point | Not available |

| Solubility | Low solubility in water |

| Log P (octanol-water partition coefficient) | High (indicative of lipophilicity) |

These properties suggest that the compound may interact with lipid membranes and proteins, potentially influencing biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The fluorinated alkyl chain enhances its hydrophobicity, allowing it to integrate into lipid bilayers, which may disrupt membrane integrity or alter membrane fluidity. Such interactions can lead to various biological effects, including cytotoxicity and modulation of membrane-bound receptors.

Toxicological Studies

Several studies have investigated the toxicological profile of this compound. Key findings include:

- Acute Toxicity : In animal studies, acute oral administration resulted in observable symptoms such as tremors and lethargy at high doses. The median lethal dose (LD50) was reported to be approximately 2,700 mg/kg in rats .

- Inhalation Toxicity : Inhalation studies indicated a median lethal concentration (LC50) of 18,000 mg/m³ after exposure to high concentrations for four hours .

Case Studies

- Cellular Membrane Interaction : A study examined the effect of this compound on human cell lines. The compound was found to induce apoptosis in a dose-dependent manner, suggesting that it may disrupt normal cellular functions through membrane interactions .

- Endocrine Disruption Potential : Research has indicated that fluorinated compounds can act as endocrine disruptors. In vitro assays showed that this compound could bind to estrogen receptors, potentially influencing hormonal pathways .

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their accumulation in ecosystems. Studies have shown that this compound can resist degradation processes, leading to bioaccumulation in aquatic organisms.

類似化合物との比較

Substituent Type and Electronic Effects

Fluorinated Substituents

- 1-Bromo-4-(trifluoromethoxy)benzene (MW 259.00): The trifluoromethoxy (-OCF₃) group is electron-withdrawing, enhancing the electrophilicity of the brominated benzene ring. This facilitates nucleophilic substitution or coupling reactions but offers less hydrophobicity compared to tridecafluorohexyl .

- 1-Bromo-4-(2,2,2-trifluoroethyl)benzene : The shorter trifluoroethyl (-CF₂CF₃) chain provides moderate fluorophilicity, with reduced thermal stability compared to tridecafluorohexyl .

Non-Fluorinated Substituents

- 1-Bromo-4-(3-thienyl)benzene : A thiophene substituent introduces π-conjugation, enabling applications in organic electronics. However, it lacks the fluorophilic properties of perfluoroalkyl groups .

Reactivity in Cross-Coupling Reactions

The tridecafluorohexyl group’s strong electron-withdrawing nature reduces the reactivity of the bromine atom in cross-coupling reactions compared to electron-deficient aryl bromides like 1-bromo-4-(difluoromethoxy)benzene .

Physical Properties

*Estimated based on structural analogs. The tridecafluorohexyl chain lowers the melting point and enhances solubility in fluorinated solvents compared to cyclohexyl-substituted analogs .

準備方法

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a modular approach. Suzuki-Miyaura or Ullmann couplings could link a perfluorohexyl moiety to a bromobenzene derivative. For instance, 4-bromophenylboronic acid might couple with a perfluorohexyl iodide using PdCl₂(dppf) as a catalyst, as demonstrated in similar trifluoromethyl couplings.

Example Protocol (Adapted from)

-

Reactants : 4-Bromophenylboronic acid + 1-Iodotridecafluorohexane

-

Catalyst : PdCl₂(dppf) (5 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : DMF/THF (1:1)

-

Conditions : 90°C, N₂ atmosphere, 12–24 h

-

Hypothetical Yield : 60–80%

Challenges in Synthesis

Steric and Electronic Effects

The bulky –C₆F₁₃ group hinders approach to the reaction site, complicating both electrophilic substitution and cross-coupling. Additionally, its strong electron-withdrawing nature reduces aromatic ring electron density, requiring activated substrates or elevated temperatures.

Fluorine Stability

Perfluoroalkyl chains are susceptible to degradation under acidic or basic conditions. For example, the use of HBr in diazotization reactions (as in) could lead to defluorination, necessitating inert atmospheres and low temperatures.

Alternative Pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-(Tridecafluorohexyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), leveraging bromine as a leaving group. For example, coupling with tridecafluorohexylboronic acid derivatives under inert atmospheres (argon) using Pd(PPh₃)₄ as a catalyst in THF at 60–80°C .

- Key Variables : Solvent polarity (e.g., THF vs. DMF), temperature, and catalyst loading significantly impact reaction efficiency. Lower yields are observed in polar aprotic solvents due to side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns. Mass spectrometry (MS) validates molecular weight (expected [M]⁺ peak at m/z ~428). IR spectroscopy identifies C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (~500 cm⁻¹) .

- Data Interpretation : Compare spectral data with analogs like 1-Bromo-4-(trifluoromethoxy)benzene (e.g., ¹³C NMR δ 120–125 ppm for CF₃ groups) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to brominated compound toxicity. Skin/eye contact requires immediate flushing with water (15+ minutes) .

- Storage : Store in amber vials at –20°C under argon to prevent degradation via moisture or light exposure .

Advanced Research Questions

Q. How does the electron-withdrawing tridecafluorohexyl group influence electrophilic substitution reactions?

- Mechanistic Insight : The strong -I effect of CF₂/CF₃ groups deactivates the benzene ring, directing electrophiles to the para position relative to bromine. Computational studies (DFT) show reduced electron density at the ortho/meta positions, favoring para selectivity .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 1-Bromo-4-sec-butylbenzene) to quantify electronic effects .

Q. What strategies resolve contradictions in catalytic efficiency for cross-coupling reactions involving this compound?

- Troubleshooting : Contradictions arise from competing side reactions (e.g., proto-deboronation or homocoupling). Optimize by:

- Using ligand-modified catalysts (e.g., XPhos Pd G3) to enhance selectivity .

- Adding silver oxide to scavenge bromide ions, reducing catalyst poisoning .

Q. Can computational modeling predict the compound’s reactivity in novel reaction systems?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for SNAr or coupling reactions. Compare with experimental data from analogs like 1-Bromo-4-(difluoromethoxy)benzene .

- Validation : Match computed Fukui indices (electrophilicity) with observed regioselectivity in nitration or halogenation reactions .

Q. How does the compound interact with biological systems, and what are its limitations in drug discovery?

- Biological Profiling : Use in vitro assays (e.g., enzyme inhibition) to assess interactions with cytochrome P450 isoforms. The compound’s high lipophilicity (logP ~5.2) may limit aqueous solubility, necessitating formulation studies with cyclodextrins .

- Toxicity Screening : Conduct Ames tests and HEK293 cell viability assays to evaluate mutagenicity and cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。